molecular formula C10H10O4 B596176 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 103204-90-6

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B596176
CAS No.: 103204-90-6
M. Wt: 194.186
InChI Key: RDTZWOOKIBKFCJ-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family This compound is characterized by a benzofuran ring system with a carboxylic acid functional group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with potassium hydroxide in methanol to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions, followed by acidification to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.

    1,5,6,7-Tetrahydro-4H-indol-4-one: Contains a similar ring system but with different functional groups.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Shares the 4-oxo and carboxylic acid functionalities but has a different core structure.

Uniqueness

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to the presence of both a benzofuran ring and a carboxylic acid group, which confer specific chemical reactivity and potential biological activity. The methyl group at the 2-position further distinguishes it from other similar compounds, potentially affecting its physical and chemical properties.

Properties

IUPAC Name

2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-8(10(12)13)9-6(11)3-2-4-7(9)14-5/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTZWOOKIBKFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651536
Record name 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-90-6
Record name 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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